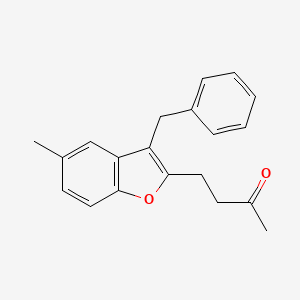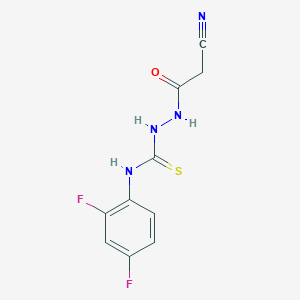
2-hydroxyethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
説明
2-hydroxyethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate, also known as HEAA, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of isoindoline and has been extensively studied for its potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry.
作用機序
The mechanism of action of 2-hydroxyethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is not fully understood. However, studies have shown that 2-hydroxyethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate induces apoptosis, or programmed cell death, in cancer cells. This is achieved through the activation of various signaling pathways, including the p38 MAPK pathway and the JNK pathway. Additionally, 2-hydroxyethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
2-hydroxyethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been found to exhibit various biochemical and physiological effects. Studies have shown that 2-hydroxyethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate can induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. Additionally, 2-hydroxyethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been found to inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process. 2-hydroxyethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has also been found to possess antioxidant properties, which can protect cells from oxidative stress and damage.
実験室実験の利点と制限
One of the primary advantages of 2-hydroxyethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in lab experiments is its potent anticancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell death and identifying potential targets for cancer therapy. Additionally, 2-hydroxyethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of 2-hydroxyethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is its potential toxicity, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 2-hydroxyethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate. One potential area of research is the development of 2-hydroxyethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2-hydroxyethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate and identify potential targets for therapy. Finally, research is needed to determine the safety and toxicity of 2-hydroxyethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in vivo, which will be critical for its potential use in clinical settings.
科学的研究の応用
The potential applications of 2-hydroxyethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in scientific research are vast and varied. One of the primary applications of 2-hydroxyethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is in the field of pharmaceuticals. Studies have shown that 2-hydroxyethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 2-hydroxyethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
2-hydroxyethyl 2-(1,3-dioxoisoindol-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-5-6-18-10(15)7-13-11(16)8-3-1-2-4-9(8)12(13)17/h1-4,14H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOVIAZOFIDFDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4733318.png)

![N-{2-[(2-methylbenzyl)thio]ethyl}-3-phenylacrylamide](/img/structure/B4733333.png)
![7-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-8-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B4733337.png)
![ethyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4733344.png)
![2-[4-(acetylamino)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4733350.png)
![N-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B4733351.png)

![N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-3-methylbenzamide](/img/structure/B4733365.png)
![5-(3,4-dimethoxybenzoyl)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4733373.png)
![6-cyclopropyl-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4733382.png)
![N-[3-(4-morpholinyl)propyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B4733397.png)
![methyl 3-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B4733408.png)
![methyl 5-benzyl-2-[({2-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4733420.png)